molecular formula C4H5N3O2S B12124039 1-Amino-2-thioxo-dihydro-pyrimidine-4,6-dione

1-Amino-2-thioxo-dihydro-pyrimidine-4,6-dione

Cat. No.: B12124039
M. Wt: 159.17 g/mol
InChI Key: IZNILEFNYXKECO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • Chemical Reactions Analysis

      Reactions: The compound can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions: Specific reagents depend on the desired transformation. For example, oxidation may involve oxidizing agents like hydrogen peroxide (H₂O₂), while reduction could use reducing agents like sodium borohydride (NaBH₄).

      Major Products: These reactions can yield diverse products, such as substituted pyrimidines or derivatives with altered functional groups.

  • Scientific Research Applications

      Chemistry: Researchers explore its reactivity, stability, and potential as a building block for more complex molecules.

      Biology: Investigating its impact on cellular processes, including DNA repair and apoptosis.

      Medicine: Studying its PARP-1 inhibitory activity for potential cancer therapies.

      Industry: Evaluating its use in drug development or materials science.

  • Mechanism of Action

      PARP-1 Inhibition: By inhibiting PARP-1, this compound disrupts DNA repair mechanisms, leading to genomic dysfunction and cancer cell death.

      Molecular Targets and Pathways: PARP-1 is involved in base excision repair (BER) and single-strand break (SSB) repair.

  • Comparison with Similar Compounds

      Uniqueness: Highlight its distinct features, such as the thioxo group and amino substitution.

      Similar Compounds: While I don’t have specific names, related compounds include other pyrimidines, PARP inhibitors, and heterocyclic molecules.

    Properties

    Molecular Formula

    C4H5N3O2S

    Molecular Weight

    159.17 g/mol

    IUPAC Name

    1-amino-2-sulfanylidene-1,3-diazinane-4,6-dione

    InChI

    InChI=1S/C4H5N3O2S/c5-7-3(9)1-2(8)6-4(7)10/h1,5H2,(H,6,8,10)

    InChI Key

    IZNILEFNYXKECO-UHFFFAOYSA-N

    Canonical SMILES

    C1C(=O)NC(=S)N(C1=O)N

    Origin of Product

    United States

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